molecular formula C5H8BrNO B1277845 5-(Bromomethyl)pyrrolidin-2-one CAS No. 190271-85-3

5-(Bromomethyl)pyrrolidin-2-one

Cat. No.: B1277845
CAS No.: 190271-85-3
M. Wt: 178.03 g/mol
InChI Key: QFOSFXPTXNRRMF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring with a bromomethyl substituent at the 5-position

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)pyrrolidin-2-one plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and other cellular processes. For example, this compound may interact with enzymes involved in DNA repair, leading to the inhibition of their activity and subsequent effects on DNA integrity and cell survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound may inhibit the activity of DNA polymerases, preventing DNA replication and repair . Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent DNA damage, altered gene expression, and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and cell death . Threshold effects may be observed, where a certain dosage level leads to a significant increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported into cells by specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA integrity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)pyrrolidin-2-one typically involves the bromination of pyrrolidin-2-one. One common method is the reaction of pyrrolidin-2-one with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromomethylation reaction but optimized for large-scale production with considerations for safety, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form 5-(bromomethyl)pyrrolidine-2,5-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield 5-methylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidin-2-one derivatives.

    Oxidation: 5-(Bromomethyl)pyrrolidine-2,5-dione.

    Reduction: 5-Methylpyrrolidin-2-one.

Scientific Research Applications

5-(Bromomethyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinone ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrrolidin-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    5-Chloromethylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Pyrrolidin-2-one: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness

5-(Bromomethyl)pyrrolidin-2-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSFXPTXNRRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398882
Record name 5-(bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190271-85-3
Record name 5-(bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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